

4-Bromo-N,N-diethylaniline: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: 4-Bromo-N,N-diethylaniline

Cat. No.: B181667

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Introduction: The Strategic Importance of 4-Bromo-N,N-diethylaniline in Modern Organic Synthesis

In the landscape of advanced chemical synthesis, **4-Bromo-N,N-diethylaniline** (CAS No. 2052-06-4) emerges as a pivotal intermediate, valued for its unique structural attributes and versatile reactivity. This guide offers an in-depth exploration of its chemical properties, synthesis, and applications, tailored for researchers, chemists, and professionals in drug discovery and materials science. The molecule's architecture, featuring a bromine atom para to an activating diethylamino group on an aromatic scaffold, provides a dual-functionality handle. The bromine atom serves as an excellent leaving group for carbon-carbon bond formation via cross-coupling reactions, while the electron-rich aniline ring is primed for electrophilic substitution and further functionalization. This combination makes it an indispensable building block in the synthesis of complex molecular targets, ranging from pharmaceuticals to high-performance dyes.^[1] This document will elucidate the core chemical principles that underpin its utility and provide practical, field-proven insights into its application.

Core Chemical & Physical Characteristics

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, solvent selection, and purification. **4-Bromo-N,N-diethylaniline** is a solid at room temperature with a relatively low melting point. Its insolubility in water necessitates the use of organic solvents for most synthetic applications.

Property	Value	Source(s)
CAS Number	2052-06-4	[2][3]
Molecular Formula	C ₁₀ H ₁₄ BrN	[2]
Molecular Weight	228.13 g/mol	[2]
Appearance	White to brown solid	[3]
Melting Point	32-35 °C	[4]
Boiling Point	269-271 °C	[4]
Solubility	Insoluble in water	[5]
IUPAC Name	4-bromo-N,N-diethylaniline	[2]

Spectroscopic Profile: Structural Elucidation

The structural identity and purity of **4-Bromo-N,N-diethylaniline** are unequivocally confirmed through a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum is not readily available, its features can be reliably predicted based on its structure and data from close analogs such as 4-bromo-N,N-dimethylaniline and 4-bromo-2,6-diethylaniline.[6][7][8]

Technique	Expected Features
¹ H NMR	<p>Aromatic Protons: Two doublets in the range of δ 6.5-7.4 ppm, characteristic of a 1,4-disubstituted (para) benzene ring (AA'BB' system). The protons ortho to the electron-donating -NEt₂ group will be upfield, while the protons ortho to the bromine will be downfield.</p> <p>Ethyl Protons: A quartet around δ 3.3 ppm (-CH₂) and a triplet around δ 1.1 ppm (-CH₃), showing characteristic splitting from the adjacent protons.</p>
¹³ C NMR	<p>Aromatic Carbons: Four signals are expected. The carbon bearing the -NEt₂ group (C-N) will be the most downfield ($\sim\delta$ 147 ppm). The carbon bearing the bromine atom (C-Br) will be significantly upfield ($\sim\delta$ 110 ppm). The two sets of CH carbons will appear in the typical aromatic region ($\sim\delta$ 112-132 ppm).</p> <p>Ethyl Carbons: Two signals are expected for the ethyl group: -CH₂ ($\sim\delta$ 44 ppm) and -CH₃ ($\sim\delta$ 12 ppm).</p>
IR Spectroscopy	<p>C-N Stretch: A strong band around 1350 cm⁻¹.</p> <p>Aromatic C=C Stretch: Medium bands in the 1500-1600 cm⁻¹ region.</p> <p>C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.</p> <p>C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.</p> <p>C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹.</p>
Mass Spectrometry	<p>Molecular Ion (M⁺): A characteristic pair of peaks at m/z 227 and 229 of nearly equal intensity (the M⁺ and M+2 peaks), which is the isotopic signature of a single bromine atom.</p> <p>Fragmentation: A prominent fragment corresponding to the loss of a methyl group (M-15) from one of the ethyl substituents is expected at m/z 212/214.</p>

Synthesis Methodology: A Representative Protocol

The synthesis of **4-Bromo-N,N-diethylaniline** can be approached via two primary strategic routes: the bromination of N,N-diethylaniline or the N-alkylation of 4-bromoaniline. The former is often preferred for its directness. The following protocol is a representative example based on the well-established bromination of N,N-dialkylanilines.^{[9][10]}

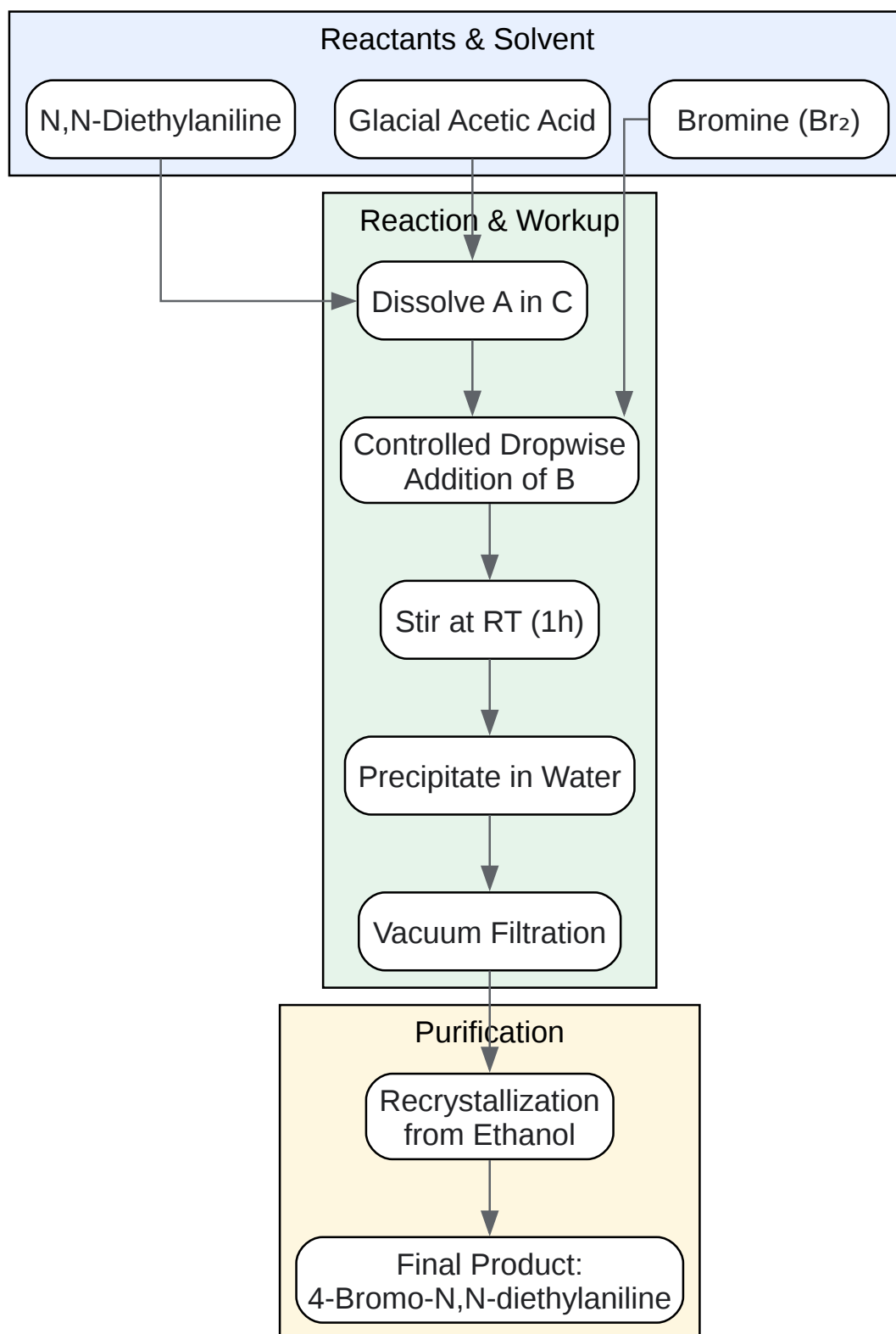
Causality of Experimental Choices:

- **Solvent:** Acetic acid is an ideal solvent as it is polar enough to dissolve the starting aniline and is unreactive towards bromine. Its acidic nature tempers the reactivity of the highly activating diethylamino group, reducing the formation of di- or tri-brominated byproducts.^[9]
- **Temperature Control:** The addition of bromine is performed at a controlled temperature. Bromination is a highly exothermic electrophilic aromatic substitution reaction; uncontrolled addition can lead to overheating and increased byproduct formation.
- **Workup:** Dilution with water precipitates the organic product, which is insoluble in the aqueous medium, providing a simple and efficient initial purification step.^[9]
- **Recrystallization:** Recrystallization from a suitable solvent like ethanol is a classic and effective method for purifying solid organic compounds, removing any remaining starting material or isomeric byproducts.

Experimental Protocol: Bromination of N,N-diethylaniline

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,N-diethylaniline (10.0 g, 67.0 mmol) in 50 mL of glacial acetic acid.
- **Bromine Addition:** In the dropping funnel, prepare a solution of bromine (11.2 g, 70.0 mmol, 1.05 eq.) in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirring aniline solution over 30 minutes. Maintain the reaction temperature below 30°C using a water bath if necessary.

- Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.
- Precipitation: Pour the reaction mixture slowly into a beaker containing 400 mL of cold water while stirring. The crude **4-Bromo-N,N-diethylaniline** will precipitate as a solid.
- Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid and salts.
- Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
- Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.



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Workflow for the synthesis of **4-Bromo-N,N-diethylaniline**.

Chemical Reactivity and Synthetic Utility

The synthetic power of **4-Bromo-N,N-diethylaniline** stems from the distinct reactivity of its two key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.^{[11][12]} These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks by forming new C-C bonds where the bromine atom once was.

- **Suzuki Coupling:** Reacts with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure. This is invaluable for creating conjugated systems found in many pharmaceuticals and organic electronics.^{[12][13]}
- **Heck Reaction:** Couples the aryl bromide with an alkene to form a substituted alkene, a key transformation for extending carbon chains and building complex side chains.^{[11][14]}

Causality of Protocol Choices (Suzuki Coupling):

- **Catalyst:** A palladium(0) species, often generated in situ from a precursor like $\text{Pd}(\text{PPh}_3)_4$, is essential. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.^[12]
- **Base:** A base (e.g., K_2CO_3 , K_3PO_4) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.^[15]
- **Solvent System:** A mixture of an organic solvent (like toluene or dioxane) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base.

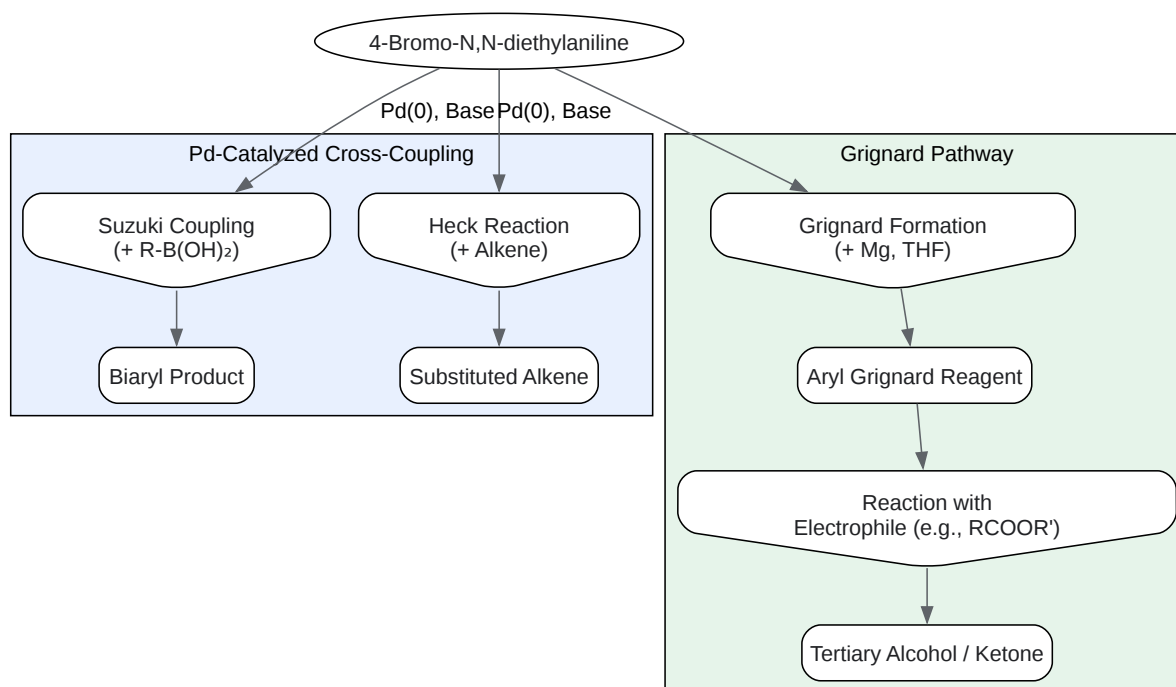
Representative Protocol: Suzuki Cross-Coupling

- **Setup:** To an oven-dried Schlenk flask, add **4-Bromo-N,N-diethylaniline** (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (8 mL), water (2 mL), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$, 0.03 mmol, 3 mol%).
- Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Grignard Reagent Formation and Electrophilic Reactions

The bromine atom can also be converted into a Grignard reagent by reacting with magnesium metal. This transforms the electrophilic carbon into a potent nucleophile, which can then attack a wide range of electrophiles, such as esters or carbonates, to form new C-C bonds. This is a classic and powerful method for synthesizing triarylmethane structures, which are the core of many common dyes.^{[16][17]}



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Key synthetic pathways for 4-Bromo-N,N-diethylaniline.

Industrial Applications: From Color to Cures

The utility of **4-Bromo-N,N-diethylaniline** as a synthetic intermediate is demonstrated in its application across several industries.

- **Dye Synthesis:** As an electron-rich aromatic amine, it is a precursor for various dyes. The diethylamino group acts as a powerful auxochrome, essential for developing deep and intense colors. Its Grignard reagent is used in the synthesis of triarylmethane dyes like

Crystal Violet and Malachite Green, which have applications as colorants and antiseptics.[16]
[17]

- **Pharmaceuticals:** This class of compound is a crucial building block in drug discovery. The analogous 4-Bromo-N,N-dimethylaniline is a documented key intermediate in the synthesis of Mifepristone, a significant medication in reproductive health.[9] The ability to easily form new C-C bonds via cross-coupling allows for the construction of the complex scaffolds required for biologically active molecules.[1]
- **Agrochemicals:** The bromoaniline scaffold is present in various herbicides, fungicides, and insecticides, making its derivatives valuable for the agricultural industry.

Safety, Handling, and Storage

Proper handling of **4-Bromo-N,N-diethylaniline** is critical to ensure laboratory safety. It is classified as an irritant and is harmful if inhaled, ingested, or absorbed through the skin.

Adherence to established safety protocols is mandatory.

Aspect	Guideline	Source(s)
Hazard Classifications	Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).	[2]
Personal Protective Equipment (PPE)	Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. Use a respirator if dust is generated.	[3]
Handling	Use only in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.	[3]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.	[5]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.	[2]
First Aid (Skin)	Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.	[2]

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